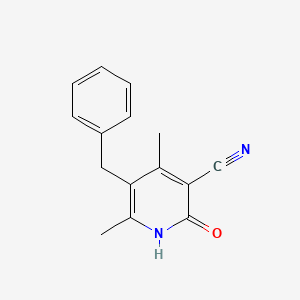![molecular formula C18H21NO3 B4918832 N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B4918832.png)
N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to phenyl rings, which are further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-ethoxybenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired acetamide compound. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: None required for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid and 4-methoxybenzoic acid
Reduction: Formation of N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]amine
Substitution: Formation of nitro or halogenated derivatives of the original compound
Scientific Research Applications
N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)acetamide
- N-(4-ethoxyphenyl)acetamide
- N-(4-methoxyphenyl)-N-methylacetamide
Uniqueness
N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)-(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-22-17-11-7-15(8-12-17)18(19-13(2)20)14-5-9-16(21-3)10-6-14/h5-12,18H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURDMDBKLKPEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975944 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)(4-methoxyphenyl)methyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-86-7 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)(4-methoxyphenyl)methyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4918751.png)
![N-[2-(4-chlorophenyl)ethyl]-2-methoxycyclohexan-1-amine](/img/structure/B4918752.png)

![1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B4918760.png)
![(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4918795.png)



![2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4918804.png)

![1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4918812.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4918820.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4918826.png)

